4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with two methyl groups at the 2 and 6 positions.
Preparation Methods
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde typically involves the reaction of 2,6-dimethylmorpholine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The morpholine ring may also interact with other molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(Morpholin-4-yl)benzaldehyde: Lacks the methyl groups on the morpholine ring, which may affect its reactivity and biological activity.
4-(2,6-Dimethylpiperidin-4-yl)benzaldehyde: Contains a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
4-(2,6-Dimethylmorpholin-4-yl)acetophenone: Has an acetophenone group instead of a benzaldehyde group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzaldehyde and morpholine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-5-3-12(9-15)4-6-13/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXOBJOPFDWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.